molecular formula C13H12N2O B1362195 4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine CAS No. 394655-12-0

4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No.: B1362195
CAS No.: 394655-12-0
M. Wt: 212.25 g/mol
InChI Key: VGNRCODKFDNTOE-UHFFFAOYSA-N
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Description

4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine is a useful research compound. Its molecular formula is C13H12N2O and its molecular weight is 212.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Properties

  • The compound 2-(Furan-2-yl)-5-(2-nitrobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, a related derivative, displays a distinct thiazepine ring conformation and weak intermolecular hydrogen bonds, offering insight into the structural dynamics of similar compounds like 4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine (Huang, Chu, & Ye, 2010).

Synthesis and Chemical Reactivity

  • Novel furan-appended benzothiazepine derivatives, originating from 1-(furan-2-yl)ethanone, have been synthesized, showing potential as VRV-PL-8a and H+/K+ ATPase inhibitors, which are significant for understanding the reactivity and potential applications of this compound (Lokeshwari et al., 2017).
  • Studies have shown that the furan ring in similar compounds remains stable during reactions like bromination, indicating the potential stability of this compound in various chemical processes (Bozhanov & Ivonin, 2001).

Biological Activity and Applications

  • 1,5-Benzodiazepines, including compounds structurally similar to this compound, have shown a range of biological activities, such as antimicrobial effects, highlighting their potential in pharmaceutical applications (Singla et al., 2011).
  • The synthesis of 1,5-benzodiazepine derivatives, including those with furan components, has been explored for their antioxidant activities, indicating the potential utility of this compound in therapeutic contexts (Bhat et al., 2012).

Mechanism of Action

Target of Action

Furan derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

Furan derivatives are known to undergo various structural reactions , which could potentially influence their interaction with cellular targets. The compound’s interaction with its targets could lead to changes in cellular processes, although the specifics would depend on the nature of the target.

Biochemical Pathways

These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is plausible that this compound could affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with furan derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.

Properties

IUPAC Name

4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-2-5-11-10(4-1)14-8-7-12(15-11)13-6-3-9-16-13/h1-6,9,14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNRCODKFDNTOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2N=C1C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377995
Record name 4-(Furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394655-12-0
Record name 4-(Furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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